3-Fluoro-alpha-methyl-L-tyrosine
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Overview
Description
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid is an organic compound with a unique structure that includes a fluorine atom and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and L-alanine.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Hydrogenation: Utilizing catalytic hydrogenation for the reduction step can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Products may include 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxybenzoic acid.
Reduction: Products may include the corresponding de-fluorinated or de-hydroxylated derivatives.
Substitution: Products may include various substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxyphenylacetic acid
- 3-Fluoro-4-hydroxybenzaldehyde
- 3-Fluoro-4-hydroxybenzoic acid
Uniqueness
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1270110-75-2 |
---|---|
Molecular Formula |
C10H12FNO3 |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
STUMEFJLAPRRME-JTQLQIEISA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)F)(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)F)(C(=O)O)N |
Origin of Product |
United States |
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